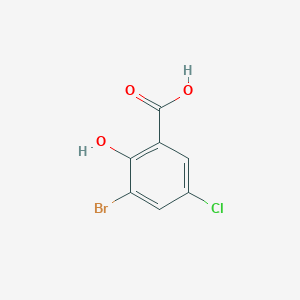

3-Bromo-5-chloro-2-hydroxybenzoic acid

描述

Contextualization within Halogenated Benzoic Acid Chemistry

Benzoic acid, the simplest aromatic carboxylic acid, consists of a benzene (B151609) ring attached to a carboxyl group (-COOH). wikipedia.org Its chemistry is largely defined by this carboxyl group and the aromatic ring. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the benzene ring creates halogenated benzoic acids, a broad class of compounds with modified physical and chemical properties.

Halogenation is a fundamental type of electrophilic aromatic substitution reaction. turito.comdocbrown.info The presence of halogens on the benzene ring influences the molecule's reactivity, acidity, and lipophilicity. The carboxyl group is an electron-withdrawing group and a meta-director, meaning that in a direct halogenation of benzoic acid, the incoming halogen atom would typically be directed to the position meta to the carboxyl group. turito.com However, 3-Bromo-5-chloro-2-hydroxybenzoic acid is also a derivative of salicylic (B10762653) acid (2-hydroxybenzoic acid). The hydroxyl (-OH) group is a strong activating group and an ortho-, para-director. The final substitution pattern of a molecule like this compound is a result of the combined directing effects of these functional groups during a multi-step synthesis.

Historical Perspective on Related Halogenated Salicylic Acid Derivatives and their Isolation

The history of salicylic acid itself is rooted in natural product chemistry and medicine. Remedies using willow bark, a natural source of the salicylate (B1505791) precursor salicin (B1681394), have been documented since antiquity by civilizations in Sumer, Egypt, and Greece to reduce fever and pain. nih.govwikipedia.org The active compound, salicin, was first isolated in 1828 by German chemist Johann Andreas Buchner. wikipedia.org Subsequently, Italian chemist Raffaele Piria successfully converted salicin into salicylic acid in 1838. wikipedia.orgnih.gov

The development of synthetic organic chemistry in the 19th century allowed for the modification of salicylic acid to enhance its properties. The most famous derivative, acetylsalicylic acid (aspirin), was synthesized in 1853 by Charles Frédéric Gerhardt and later commercialized by Bayer after Felix Hoffmann developed a purer industrial process in 1897. nih.gov

Following the rise of synthetic methodologies, the creation of halogenated derivatives of salicylic acid became feasible. The introduction of halogen atoms was explored to create compounds for various industrial and research purposes. These halogenated derivatives serve as important intermediates in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. google.comlookchem.com The specific historical timeline for the first synthesis and isolation of this compound is not prominently documented in broad historical reviews, which tend to focus on its more commercially significant relatives like aspirin. Its existence is a product of the advancement of synthetic techniques that allow for precise and multi-step modifications of the benzene ring.

Rationale for Academic Investigation of this compound

The academic interest in this compound primarily stems from its utility as a chemical building block in organic synthesis. The molecule contains multiple distinct functional groups—a carboxylic acid, a hydroxyl group, and two different halogens—at specific positions on the aromatic ring. This arrangement offers chemists a versatile scaffold for constructing more complex molecules.

Researchers investigate such compounds for several reasons:

Synthesis of Novel Compounds: The functional groups can be selectively modified. For instance, the carboxylic acid can be converted into esters or amides, while the hydroxyl group can undergo etherification. The halogen atoms can be replaced through various coupling reactions, allowing for the attachment of other molecular fragments.

Precursor to Ligands and Biologically Active Molecules: Halogenated salicylic acids and their corresponding aldehydes are used to synthesize Schiff bases and other complex ligands. These resulting compounds are often studied for their coordination chemistry with metal ions and potential biological activities. For example, the related compound 5-Bromo-2-Hydroxybenzaldehyde is used in the synthesis of Schiff's bases, which have shown antibacterial properties. nih.gov

Materials Science: Aromatic carboxylic acids are sometimes used in the development of metal-organic frameworks (MOFs) or other specialized polymers. The specific substitution pattern on the ring can influence the structural and electronic properties of these materials.

The compound is made available by chemical suppliers specifically for research and development purposes, underscoring its role as an intermediate or starting material in academic and industrial laboratories exploring new chemical entities. cymitquimica.combiosynth.com

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-chloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHJZXVJIHAQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394654 | |

| Record name | 3-bromo-5-chloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4068-58-0 | |

| Record name | 3-Bromo-5-chlorosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4068-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-5-chloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-chloro-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo 5 Chloro 2 Hydroxybenzoic Acid

Established Synthetic Routes for 3-Bromo-5-chloro-2-hydroxybenzoic Acid

The synthesis of this compound is primarily achieved through the electrophilic substitution of a suitable precursor, typically a halogenated salicylic (B10762653) acid derivative. The choice of synthetic route often depends on factors such as precursor availability, desired purity, and reaction scale.

Direct Halogenation Approaches to this compound (e.g., Bromination with Elemental Bromine and N-Bromosuccinimide)

Direct halogenation represents the most straightforward approach to introducing a bromine atom onto the aromatic ring of a pre-functionalized salicylic acid. The primary precursor for this reaction is 5-chlorosalicylic acid. The hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring are activating and ortho-, para-directing. Since the para position (position 5) is already occupied by a chlorine atom, the incoming electrophile (bromine) is directed to the ortho positions (positions 3 and 6). Position 3 is favored due to less steric hindrance compared to position 6, which is adjacent to the bulky carboxylic acid group.

Bromination with Elemental Bromine: The reaction of 5-chlorosalicylic acid with elemental bromine (Br₂) can be carried out in various solvents. The reactivity of bromine can be enhanced by using a Lewis acid catalyst, such as FeBr₃, which polarizes the Br-Br bond, creating a stronger electrophile. youtube.com Without a catalyst, the reaction can still proceed due to the activated nature of the phenol (B47542) ring. vedantu.com

Bromination with N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) is a versatile and often preferred brominating agent as it is a solid that is easier and safer to handle than liquid bromine. wikipedia.orgnih.gov NBS can serve as a source of electrophilic bromine, particularly under acidic conditions. commonorganicchemistry.comorganic-chemistry.org The reaction is typically performed in a suitable solvent, and the presence of an acid catalyst can facilitate the generation of the bromonium ion (Br⁺), which is the active electrophile. researchgate.net

Multi-step Convergent and Divergent Syntheses of this compound

While direct halogenation is common, multi-step syntheses can also be employed, particularly in scenarios where specific regioselectivity is difficult to achieve or when building the molecule as part of a larger synthetic strategy.

One multi-step approach involves starting from a different precursor, such as 2-chlorobenzoic acid. This pathway requires several transformations, including the introduction of the hydroxyl group and subsequent halogenations. For instance, a patent describes a method starting from 2-chlorobenzoic acid that proceeds through chlorination, acylation, cyclization, followed by bromination and hydrolysis to yield a 5-bromo-2-chlorobenzoic acid derivative. patsnap.com Another patented method starts with 2-chlorobenzonitrile, which undergoes bromination followed by hydrolysis to give 5-bromo-2-chlorobenzoic acid. google.com A different strategy involves starting with 5-bromo-2-aminobenzoic acid derivatives, which undergo a Sandmeyer-type reaction (diazotization followed by chlorination) and subsequent hydrolysis to yield the target compound. google.com These routes offer alternative pathways that can be advantageous depending on the availability and cost of starting materials.

Precursor-based Syntheses Involving Halogenated Salicylic Acid Derivatives

The most prevalent and direct synthetic route relies on using a halogenated salicylic acid as the immediate precursor.

From 5-Chlorosalicylic Acid: This is the most common precursor. ebi.ac.uk The synthesis involves the regioselective bromination at the C3 position. The chlorine atom at C5 and the hydroxyl group at C2 direct the incoming bromine electrophile to the available ortho position (C3).

From 3-Bromosalicylic Acid: While less common, one could envision a pathway starting from 3-bromosalicylic acid. This would involve a subsequent chlorination step. However, controlling the regioselectivity of chlorination to exclusively target the C5 position could be challenging due to the directing effects of the existing substituents, potentially leading to a mixture of products.

The selection of the precursor is a critical decision based on commercial availability, cost, and the efficiency of the subsequent halogenation step.

Process Optimization and Scalability Studies for this compound Synthesis

Transitioning a synthetic procedure from a laboratory setting to an industrial scale requires careful optimization of reaction parameters to ensure efficiency, safety, and economic viability.

Yield Enhancement Strategies and Regioselectivity Control

Maximizing the yield of the desired this compound while minimizing the formation of byproducts is a primary goal of process optimization.

Regioselectivity Control: The key to high yield is controlling the regioselectivity of the bromination. When starting with 5-chlorosalicylic acid, the electronic and steric effects of the substituents strongly favor bromination at the C3 position. However, impurities from bromination at other positions can occur. In the synthesis of a related compound, 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid, the formation of the 4-bromo isomer is a known issue. google.com One patented method addresses this by adding a catalyst, such as sodium sulfide (B99878), to an NBS/sulfuric acid system, which reportedly inhibits the formation of the undesired isomer. google.com

Yield Enhancement: Strategies to enhance yield often focus on optimizing reaction conditions. This includes the choice of solvent, reaction temperature, and the molar ratio of reactants. For example, in the chlorination of salicylic acid to produce the 5-chlorosalicylic acid precursor, conducting the reaction at elevated temperatures (e.g., 100-150°C) in specific halogenated aromatic solvents has been shown to produce high yields and excellent purity. google.com The purification method is also crucial; recrystallization from a suitable solvent system is often employed to isolate the product with high purity. chemicalbook.com

The table below summarizes typical reaction parameters for the bromination of a precursor.

| Parameter | Condition | Rationale |

| Precursor | 5-Chlorosalicylic Acid | Directs bromination to the desired C3 position. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Safer and easier to handle than elemental bromine. wikipedia.orgnih.gov |

| Solvent | Acetic Acid, Sulfuric Acid | Provides a polar, acidic medium to facilitate the reaction. google.com |

| Catalyst | Sulfuric Acid | Acts as a catalyst to generate the electrophilic bromonium ion. researchgate.net |

| Temperature | 10-50 °C | Controlled temperature to manage reaction rate and minimize side reactions. google.com |

| Work-up | Precipitation in water, filtration | Isolates the crude product from the reaction mixture. |

| Purification | Recrystallization | Removes impurities to achieve the desired product purity. chemicalbook.com |

Industrial Feasibility and Economic Considerations

For a synthesis to be industrially viable, it must be scalable, cost-effective, and safe.

Scalability: The direct bromination of 5-chlorosalicylic acid is a relatively straightforward electrophilic aromatic substitution, which is generally a scalable process. However, challenges can arise, such as heat management in large reactors (exothermic reactions) and handling of corrosive materials like strong acids and bromine. The development of continuous flow processes can offer a safer and more efficient alternative to traditional batch production for halogenation reactions. nih.gov

Chemical Derivatization and Structural Modification of the this compound Scaffold

The modification of the this compound core is pivotal for developing new chemical entities. The reactivity of its functional groups allows for a wide range of chemical transformations, including reactions at the carboxylic acid and hydroxyl groups, as well as substitutions on the aromatic ring.

The carboxylic acid and hydroxyl groups of this compound are primary targets for derivatization to form esters and amides. These derivatives are often synthesized to modify the compound's physicochemical properties.

Esterification: The synthesis of ester derivatives can be achieved through standard esterification methods, such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of methyl 3-((5-bromo-2-hydroxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoate is a multi-step process that includes an initial esterification of the parent amino-salicylic acid before subsequent reactions. sci-hub.se Another common method for preparing esters, particularly when seeking milder conditions, is the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rasayanjournal.co.in

Amidation: Amide derivatives are typically synthesized by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. This two-step process is a standard and effective method for forming the amide bond. The synthesis of various 3-amide-5-aryl benzoic acid derivatives has been explored as a strategy for developing novel bioactive compounds. nih.gov Research on related structures, such as 5-bromosalicylamide, demonstrates the synthesis of amide derivatives which can be further modified, for example, by converting them into hydrazides and subsequently into hydrazones. researchgate.net

| Derivative Type | General Method | Reagents | Key Features |

|---|---|---|---|

| Ester | Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction; suitable for simple alcohols. |

| Ester | DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Milder conditions; good yields. rasayanjournal.co.in |

| Amide | Acyl Chloride Formation followed by Amination | 1. SOCl₂ or (COCl)₂ 2. Primary/Secondary Amine, Base | Highly reactive intermediate; versatile for various amines. nih.gov |

Introducing new functional groups onto the this compound scaffold can significantly alter its chemical and biological properties. Sulfonyl and chalcone (B49325) moieties are two such examples.

Sulfonyl Derivatives: The introduction of a sulfonyl group is typically accomplished through a sulfonamidation reaction. This requires an amino-substituted precursor of the target molecule. For example, the synthesis of 3-((5-bromo-2-hydroxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoic acid involves reacting methyl 3-amino-5-chloro-2-hydroxybenzoate with 5-bromo-2-hydroxybenzenesulfonyl chloride. sci-hub.se The resulting sulfonamide link is stable and acts as a key structural motif.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Methyl 3-amino-5-chloro-2-hydroxybenzoate | 5-Bromo-2-hydroxybenzenesulfonyl Chloride | Methyl 3-((5-bromo-2-hydroxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoate | sci-hub.se |

Chalcone Moieties: Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and are known for their diverse biological activities. nih.govnih.gov Their synthesis is commonly achieved via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. ijarsct.co.inresearchgate.net To create a chalcone derivative from this compound, the carboxylic acid would first need to be converted into an acetyl group (acetophenone). This multi-step transformation could involve reduction of the carboxylic acid to an alcohol, conversion to a halide, and subsequent reaction with a suitable carbon nucleophile, or via a Friedel-Crafts acylation on a protected precursor. Once the corresponding 3-bromo-5-chloro-2-hydroxyacetophenone is formed, it can be condensed with various substituted benzaldehydes to yield a library of chalcone derivatives.

Heterocyclic ring annulation involves the fusion of a heterocyclic ring onto an existing molecular scaffold. The functional groups of this compound can be utilized to build such fused systems. For example, the hydroxyl and carboxylic acid groups can participate in condensation reactions with appropriate binucleophiles to form heterocycles like benzoxazinones.

Furthermore, [3+2] annulation reactions are a powerful tool for constructing five-membered aromatic heterocycles. chim.it By transforming the existing functional groups on the this compound scaffold into suitable dipoles or dipolarophiles, this strategy can be employed. For instance, the carboxylic acid could be converted into a nitrile oxide, which can then undergo cycloaddition with an alkene or alkyne to form an isoxazole (B147169) ring fused or linked to the benzene (B151609) core. The halogen atoms also provide handles for metal-catalyzed cross-coupling reactions, enabling the introduction of functionalities that can subsequently be used in ring-closing reactions.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally sustainable by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. nih.gov

Applying green chemistry to the synthesis of this compound and its derivatives involves several key strategies. One approach is the use of safer, more environmentally friendly solvents, replacing hazardous solvents like chlorinated hydrocarbons with alternatives such as water, ethanol, or supercritical CO₂. For the synthesis of a related compound, 5-bromo-2-chlorobenzoic acid, methods have been developed that focus on high selectivity and yield, which indirectly contributes to green chemistry by reducing the formation of difficult-to-separate impurities and waste. google.com One-pot synthesis, where multiple reaction steps are carried out in the same vessel, also aligns with green principles by reducing solvent usage and waste generated from intermediate purification steps. nih.gov

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and less wasteful syntheses. nih.gov In the synthesis of 5-bromo-2-chlorobenzoic acid, a catalyst is used to inhibit the formation of the undesired 4-bromo isomer during the bromination of 2-chlorobenzoic acid, thereby increasing the purity and yield of the desired product and simplifying purification. google.com The use of catalysts, such as sodium sulfide or sodium sulfite, in this process exemplifies a green approach to improving reaction selectivity. google.com Future developments could involve exploring photocatalysis, which uses light to drive chemical reactions, potentially allowing for milder reaction conditions and novel reactivity. nih.gov For derivatization reactions, the use of solid acid or base catalysts that can be easily recovered and reused would further enhance the sustainability of the synthetic processes.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Chloro 2 Hydroxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the precise connectivity and spatial relationships of atoms can be determined.

The structure of 3-Bromo-5-chloro-2-hydroxybenzoic acid suggests a distinct set of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, reflecting its asymmetric substitution pattern.

¹H NMR Spectroscopy: The molecule is expected to exhibit four distinct proton signals in a low-resolution spectrum: two from the aromatic ring, one from the phenolic hydroxyl group, and one from the carboxylic acid group. The aromatic region would show two doublets, corresponding to the protons at the C4 and C6 positions. Due to the anisotropic and electronic effects of the substituents, these protons reside in unique chemical environments. The hydroxyl and carboxyl protons are typically broad and their chemical shifts are highly dependent on solvent and concentration. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show seven unique signals, one for each carbon atom in the molecule. The carbon of the carboxyl group (-COOH) is expected to resonate at the lowest field (highest ppm value), typically in the range of 170-175 ppm. docbrown.info The carbons directly bonded to the electronegative oxygen, bromine, and chlorine atoms (C2, C3, C5) will also be significantly deshielded. The remaining aromatic carbons (C1, C4, C6) will appear at chemical shifts influenced by the cumulative effects of all substituents. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects on benzene (B151609) rings.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H4 | ¹H | ~7.6 - 7.8 | d |

| H6 | ¹H | ~7.8 - 8.0 | d |

| OH (C2) | ¹H | Variable (broad) | s |

| COOH | ¹H | Variable (broad) | s |

| C1 | ¹³C | ~115 - 120 | s |

| C2 | ¹³C | ~155 - 160 | s |

| C3 | ¹³C | ~110 - 115 | s |

| C4 | ¹³C | ~135 - 140 | d |

| C5 | ¹³C | ~120 - 125 | s |

| C6 | ¹³C | ~130 - 135 | d |

| C=O | ¹³C | ~170 - 175 | s |

While 1D NMR provides information about the chemical environments, 2D NMR experiments are essential for assembling the molecular structure by revealing through-bond and through-space correlations. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons (H4 and H6), confirming their ortho-relationship (four-bond coupling, ⁴JHH), although this coupling may be weak.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). An HSQC spectrum would definitively link the H4 signal to the C4 signal and the H6 signal to the C6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique for establishing long-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). youtube.com This is crucial for placing the substituents on the aromatic ring. For instance, the H6 proton would be expected to show correlations to the carboxyl carbon (C=O), C2, and C4, while the H4 proton would correlate to C2, C6, and the carbon bearing the bromine (C3). These correlations provide unambiguous confirmation of the substitution pattern. youtube.com

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Significance |

|---|---|---|

| COSY | H4 ↔ H6 | Confirms spatial proximity/coupling of aromatic protons. |

| HSQC/HMQC | H4 ↔ C4 H6 ↔ C6 | Assigns aromatic protons to their directly bonded carbons. |

| HMBC | H4 ↔ C2, C3, C5, C6 H6 ↔ C1, C2, C4, C=O | Establishes the overall connectivity and confirms the substitution pattern. |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. The molecular formula of this compound is C₇H₄BrClO₃. Due to the presence of bromine and chlorine, which have multiple abundant isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion peak. libretexts.org The most abundant peak (M) will correspond to the molecule containing the ⁷⁹Br and ³⁵Cl isotopes. The M+2 peak will be a combination of molecules with ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl, and the M+4 peak will correspond to the molecule with ⁸¹Br/³⁷Cl. The relative intensities of these peaks (approximately 100:127:31) are a clear indicator of the presence of one bromine and one chlorine atom.

Table 3: Predicted HRMS Isotopic Pattern for the Molecular Ion [C₇H₄BrClO₃]⁺

| Isotopologue | Calculated Exact Mass (Da) | Relative Abundance (%) | Designation |

|---|---|---|---|

| ¹²C₇¹H₄⁷⁹Br³⁵Cl¹⁶O₃ | 249.89268 | 100.0 | M |

| ¹²C₇¹H₄⁸¹Br³⁵Cl¹⁶O₃ / ¹²C₇¹H₄⁷⁹Br³⁷Cl¹⁶O₃ | 251.89063 / 251.88971 | ~127.4 | M+2 |

| ¹²C₇¹H₄⁸¹Br³⁷Cl¹⁶O₃ | 253.88766 | ~31.0 | M+4 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information. nih.gov For aromatic halogenated compounds, fragmentation often involves the loss of the halogen atoms or side-chain cleavages. acs.org For this compound, key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group to form an acylium ion [M-17]⁺.

Loss of a carboxyl radical (•COOH) to yield a halogenated phenol (B47542) cation [M-45]⁺.

Decarboxylation (loss of CO₂) to form [M-44]⁺.

Sequential or direct loss of halogen atoms (•Br, •Cl).

The study of these fragmentation pathways helps to confirm the presence and location of the various functional groups on the aromatic ring. researchgate.net

Table 4: Plausible MS/MS Fragment Ions of this compound

| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Loss | Fragment Formula |

|---|---|---|

| 233 | •OH | [C₇H₃BrClO₂]⁺ |

| 205 | •COOH | [C₆H₃BrCl]⁺ |

| 206 | CO₂ | [C₆H₄BrClO]⁺ |

| 171 | •Br | [C₇H₄ClO₃]⁺ |

| 126 | •Br, •COOH | [C₆H₃Cl]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a molecular fingerprint. nih.gov

For this compound, the IR spectrum is expected to be dominated by several key features. A very broad absorption band, typically centered around 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. ucl.ac.uk The sharp C=O stretch of the carboxyl group will appear as a strong band around 1680-1710 cm⁻¹. The phenolic O-H stretch is expected as a broader band around 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C ring stretching modes produce a series of peaks in the 1450-1600 cm⁻¹ region. nih.gov The C-Br and C-Cl stretching vibrations will appear at lower frequencies, typically in the fingerprint region below 800 cm⁻¹.

Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. scielo.br This includes symmetric ring breathing modes of the substituted benzene ring and the C-Br and C-Cl bonds. researchgate.net The combination of IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule.

Table 5: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| O-H Stretch (Phenolic) | -OH | 3200 - 3500 | Medium, Broad | Weak |

| O-H Stretch (Carboxylic Acid Dimer) | -COOH | 2500 - 3300 | Strong, Very Broad | Weak |

| C-H Stretch (Aromatic) | Ar-H | 3050 - 3150 | Medium-Weak | Strong |

| C=O Stretch (Carboxylic Acid) | -COOH | 1680 - 1710 | Very Strong | Medium |

| C=C Stretch (Aromatic Ring) | Ar C=C | 1450 - 1600 | Strong-Medium | Strong |

| C-O Stretch (Phenolic) | Ar-OH | 1200 - 1280 | Strong | Medium |

| C-Cl Stretch | Ar-Cl | 600 - 800 | Strong | Strong |

| C-Br Stretch | Ar-Br | 500 - 650 | Strong | Strong |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides invaluable insights into molecular geometry, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid-state architecture of a compound. While a specific crystal structure for this compound is not extensively reported in publicly accessible databases, a comprehensive understanding of its solid-state behavior can be inferred from the crystallographic analysis of closely related salicylic (B10762653) acid derivatives. These analogues, particularly other halogenated salicylic acids, serve as excellent models for predicting the structural characteristics of the title compound.

The crystal packing of this compound is anticipated to be dominated by a robust network of intermolecular hydrogen bonds, a characteristic feature of carboxylic acids and phenolic compounds. In the solid state, carboxylic acids typically form centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. This creates a distinct eight-membered ring motif, often designated as an R²₂(8) graph set notation. acs.orgresearchgate.net This dimeric structure is a highly favorable and commonly observed arrangement in the crystal lattices of benzoic acid and its derivatives.

In addition to the carboxylic acid dimer formation, the hydroxyl group at the 2-position introduces further possibilities for hydrogen bonding. It can act as a hydrogen bond donor, and the carbonyl oxygen of the carboxylic acid can act as an acceptor. This typically results in the formation of an intramolecular O-H···O hydrogen bond, which creates a stable six-membered ring. acs.orgnih.gov The presence of this intramolecular hydrogen bond is a defining feature of salicylic acid and its derivatives, influencing their chemical properties and molecular conformation.

Table 1: Predicted Hydrogen Bonding Parameters in this compound Dimers

| Interaction Type | Donor (D) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) |

|---|---|---|---|---|

| Intermolecular | Carboxyl O-H | Carbonyl O | ~170-180 | ~2.6-2.8 |

| Intramolecular | Phenolic O-H | Carbonyl O | ~140-150 | ~2.5-2.7 |

The conformation of this compound in the crystalline state is largely dictated by the steric and electronic effects of its substituents. A key conformational parameter is the torsional angle defined by the plane of the carboxylic acid group relative to the plane of the benzene ring. For salicylic acid and its derivatives, the presence of the intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid imposes a high degree of planarity on the molecule. This interaction significantly restricts the rotation around the C(aryl)-C(carboxyl) bond, favoring a conformation where the carboxylic acid group is nearly coplanar with the aromatic ring.

Theoretical and experimental studies on substituted salicylic acids have shown that the energy barrier for rotation around this bond is considerable. rsc.org The planarity is crucial for the stability of the intramolecular hydrogen bond. Any significant deviation from this coplanarity would weaken this interaction. The bulky bromine and chlorine atoms ortho and para to the carboxyl group, respectively, will also influence the precise torsional angles. Steric hindrance between the substituents and the carboxylic acid group can cause minor deviations from perfect planarity. However, the energetic advantage of the intramolecular hydrogen bond is expected to be the dominant factor.

The key torsional angles of interest in the solid-state conformation of this compound would be:

O=C-C-C: This angle describes the orientation of the carbonyl group relative to the aromatic ring.

O-C-C-O(H): This describes the relative orientation of the two hydroxyl groups.

In the crystalline state, it is highly probable that the molecule will adopt a conformation that optimizes both the intramolecular hydrogen bond and the intermolecular packing efficiency.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools in synthetic chemistry for assessing the purity of compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the analysis of organic molecules like this compound.

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For an acidic and polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. scispace.comwjpsonline.com

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., a C18-modified silica (B1680970) gel), and the mobile phase is a polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds will have a lower affinity for the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer.

For the analysis of this compound, a C18 column would be suitable. The mobile phase would likely be a mixture of an aqueous acidic buffer (e.g., dilute phosphoric acid or formic acid in water) and acetonitrile or methanol. The acidic buffer is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a reaction mixture, including starting materials, intermediates, and the final product. Detection is typically achieved using a UV-Vis detector, as the aromatic ring of the compound absorbs strongly in the UV region.

Table 2: Typical HPLC Parameters for the Analysis of Substituted Salicylic Acids

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile | | Elution | Gradient or Isocratic | | Flow Rate | 0.8 - 1.2 mL/min | | Detection | UV at ~230-300 nm | | Column Temperature | 25-40 °C |

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids like this compound, direct analysis by GC-MS is challenging. The high temperatures required for volatilization can lead to thermal decomposition. Therefore, a derivatization step is typically necessary to convert the non-volatile acid into a more volatile derivative. researchgate.netoup.com

A common derivatization strategy for carboxylic acids and phenols is silylation, where the acidic protons are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. The resulting TMS ester of the carboxylic acid and TMS ether of the phenol are significantly more volatile and thermally stable, making them amenable to GC analysis.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A nonpolar or medium-polarity column is typically used. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. GC-MS is particularly useful for identifying volatile impurities or byproducts in a reaction mixture.

Computational Chemistry and Molecular Modeling Studies of 3 Bromo 5 Chloro 2 Hydroxybenzoic Acid

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 3-Bromo-5-chloro-2-hydroxybenzoic acid and its analogs, QSAR studies are instrumental in predicting their potential bioactivities and guiding the synthesis of new derivatives with enhanced potency.

Development and Validation of 2D- and 3D-QSAR Models

The development of QSAR models for this compound would involve a series of structurally related compounds with known biological activities. These activities could range from antimicrobial to anti-inflammatory properties, given the known bioactivities of salicylic (B10762653) acid derivatives.

2D-QSAR: In 2D-QSAR, the descriptors are derived from the two-dimensional representation of the molecules. These descriptors can be categorized into electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., molar refractivity) parameters. For a hypothetical series of derivatives of this compound, a 2D-QSAR model might be represented by a linear equation such as:

log(1/C) = a(logP) + b(σ) + c(MR) + d

Where C is the concentration required for a specific biological effect, logP represents hydrophobicity, σ is the electronic parameter, and MR is the molar refractivity. The coefficients a, b, and c are determined by multiple linear regression analysis. nih.gov

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. nih.gov These models are built by aligning the series of compounds and calculating their steric and electrostatic fields around a grid. The resulting data is then analyzed using partial least squares (PLS) statistics to generate a predictive model.

For this compound and its derivatives, a 3D-QSAR study could reveal that bulky substituents at a particular position might decrease activity, while electronegative groups at another position could enhance it.

Model Validation: The predictive power of the developed QSAR models is assessed through various validation techniques. Internal validation is often performed using the leave-one-out cross-validation method, which should yield a high cross-validated correlation coefficient (q²). External validation involves predicting the activity of a set of compounds that were not used in the model development. A high predictive correlation coefficient (r²_pred) for the external test set indicates a robust and reliable QSAR model.

Table 1: Hypothetical 2D-QSAR Descriptors and Biological Activity for this compound Derivatives

| Compound | R-group | logP | σ | MR | Biological Activity (log(1/C)) |

| 1 | H | 3.5 | 0.23 | 1.0 | 4.2 |

| 2 | CH₃ | 4.0 | -0.17 | 5.6 | 4.5 |

| 3 | OCH₃ | 3.4 | -0.27 | 7.8 | 4.8 |

| 4 | NO₂ | 3.2 | 0.78 | 7.3 | 3.9 |

| 5 | F | 3.6 | 0.06 | 0.9 | 4.3 |

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this compound, a pharmacophore model could be generated based on a set of active analogs.

The key pharmacophoric features of this compound and its active derivatives would likely include:

Hydrogen Bond Acceptors (HBA): The carboxyl and hydroxyl groups.

Hydrogen Bond Donors (HBD): The hydroxyl and carboxyl protons.

Aromatic Ring (AR): The phenyl ring.

Hydrophobic Feature (HY): The halogen substituents.

A pharmacophore hypothesis can be generated by aligning a set of active molecules and identifying the common features in their low-energy conformations. This hypothesis can then be used to screen large chemical databases to identify novel compounds with the desired biological activity. The validity of a pharmacophore model is often assessed by its ability to distinguish between active and inactive compounds.

Table 2: Hypothetical Pharmacophoric Features for a Bioactive Conformation of this compound

| Feature | Type | Location |

| 1 | HBA | Oxygen of the hydroxyl group |

| 2 | HBA | Carbonyl oxygen of the carboxylic acid |

| 3 | HBD | Hydrogen of the hydroxyl group |

| 4 | AR | Centroid of the benzene (B151609) ring |

| 5 | HY | Bromine atom |

| 6 | HY | Chlorine atom |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be employed to study its conformational flexibility, stability, and interactions with its environment, such as solvents or biological macromolecules.

Analysis of Dynamic Behavior in Solution and Protein Environments

MD simulations can track the trajectory of each atom in the system, allowing for the analysis of various dynamic properties. In an aqueous solution, simulations can reveal the preferred conformations of this compound and the dynamics of the intramolecular hydrogen bond between the hydroxyl and carboxyl groups.

When placed in the active site of a target protein, MD simulations can elucidate the binding mode and stability of the ligand-protein complex. By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, researchers can identify the stable and flexible regions of both the ligand and the protein. Furthermore, the simulation can highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Investigation of Solvent Effects on Compound Conformation

The conformation of a molecule can be significantly influenced by the surrounding solvent. MD simulations are an excellent tool to investigate these solvent effects. By performing simulations in different solvents (e.g., water, ethanol, DMSO), it is possible to observe how the conformational landscape of this compound changes.

For instance, in a polar protic solvent like water, the intramolecular hydrogen bond might be disrupted in favor of hydrogen bonds with solvent molecules. In contrast, in a nonpolar solvent, the intramolecular hydrogen bond is likely to be more stable. The radial distribution function (RDF) can be calculated from the MD trajectory to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a detailed picture of the solvation shell.

Table 3: Hypothetical Root-Mean-Square Deviation (RMSD) of this compound in Different Environments from a 10 ns MD Simulation

| Environment | Average RMSD (Å) | Standard Deviation (Å) |

| Water | 1.2 | 0.3 |

| Ethanol | 1.0 | 0.2 |

| DMSO | 1.1 | 0.25 |

| Protein Active Site | 0.8 | 0.15 |

Exploration of Biological Activities and Molecular Mechanisms of 3 Bromo 5 Chloro 2 Hydroxybenzoic Acid and Its Analogs

Antimicrobial Activity and Proposed Mechanisms of Action

Halogenated salicylic (B10762653) acid derivatives have emerged as a promising class of antimicrobial agents. The presence of halogens can enhance their ability to penetrate microbial cell membranes and interact with cellular targets, leading to the inhibition of growth or cell death.

Analogs of 3-Bromo-5-chloro-2-hydroxybenzoic acid have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown them to be active against these bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. mdpi.comresearchgate.net Similarly, related N-chlorophenyl-2-hydroxybenzamide derivatives also exhibited good activity against Gram-positive strains, with MICs between 0.125 and 0.5 mg/mL. mdpi.com In contrast, these compounds generally show no significant inhibition of Gram-negative bacteria at the tested concentrations. mdpi.com

Another study on a p-hydroxybenzoic acid derivative, 5-(p-hydroxybenzoyl) shikimic acid, found moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli, both with a MIC of 100 μg/mL. mdpi.com The efficacy of these compounds varies depending on the specific derivative and the bacterial strain being tested.

Antibacterial Efficacy of Salicylic Acid Analogs

| Compound/Analog Class | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | mdpi.com |

| N-(chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | 0.125–0.5 mg/mL | mdpi.com |

| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | 100 μg/mL | mdpi.com |

| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | 100 μg/mL | mdpi.com |

The scope of antimicrobial activity for halogenated salicylic acid analogs extends to fungal pathogens. A chemical library screening identified a halogenated salicylanilide (B1680751), N1-(3,5-dichlorophenyl)-5-chloro-2-hydroxybenzamide, and its analog Niclosamide (B1684120) as potent inhibitors of the invasive hyphal growth in the opportunistic yeast Candida albicans. nih.govbiorxiv.org These compounds were also found to possess antibiofilm capabilities against both C. albicans and the multi-drug resistant C. auris. nih.govbiorxiv.org Further research has highlighted the potential of various 2-alkoxy derivatives of halogenated benzamides as antifungal agents. oup.com Currently, there is limited information available in the reviewed literature regarding the specific antiviral potentials of this compound or its direct analogs.

Research into the mechanisms of action for these compounds has revealed several potential cellular targets. For the antifungal halogenated salicylanilides, evidence suggests they compromise the potential-dependent mitochondrial protein translocon machinery, disrupting crucial mitochondrial functions. nih.govbiorxiv.org

In bacteria, salicylates can exert their effects through multiple pathways. They have been shown to induce the marRAB operon in Escherichia coli, which contributes to antibiotic resistance by altering the expression of outer membrane proteins like OmpF. nih.gov Salicylates can also directly affect the bacterial cell membrane, leading to a dissipation of the proton gradient and the induction of efflux pumps. researchgate.netusf.edu In Bacillus subtilis, salicylate (B1505791) has been observed to impair energy metabolism, indicated by a downregulation of ATPases. usf.edu These findings suggest that the antimicrobial action of salicylic acid derivatives is multifaceted, involving the disruption of energy metabolism, alteration of membrane integrity, and induction of stress response pathways.

Anti-inflammatory and Immunomodulatory Effects of Related Derivatives

In addition to their antimicrobial properties, derivatives of halogenated salicylic acid have demonstrated significant anti-inflammatory and immunomodulatory effects. These activities are primarily linked to their ability to interfere with key inflammatory signaling pathways.

A newly synthesized analog, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has shown potent anti-inflammatory effects. nih.gov In studies using lipopolysaccharide (LPS)-activated primary microglial cells, LX007 significantly inhibited the production of the pro-inflammatory mediators nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov The parent compound, salicylic acid, and its metabolites are also known to suppress PGE2 production. nih.govresearchgate.net Another analog, 2-(3-(Chloromethyl)benzoyloxy)benzoic acid, has also been shown to effectively reduce levels of both PGE2 and NO in an LPS-induced inflammation model. ukwms.ac.id This inhibition of key inflammatory molecules underscores the potential of these compounds to modulate inflammatory responses.

The reduction in pro-inflammatory mediators by these compounds is directly linked to their effect on the enzymes responsible for their synthesis. The analog LX007 was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes that produce NO and prostaglandins, respectively, in LPS-stimulated microglia. nih.gov Similarly, salicylic acid has been shown to reduce the mRNA levels of iNOS following cytokine induction. nih.gov

Interestingly, the mechanism can vary between different derivatives. While some compounds like LX007 inhibit the expression of the COX-2 enzyme, other salicylate metabolites have been found to directly inhibit the activity of COX-2 without affecting its expression levels. nih.govresearchgate.net This suggests that analogs of this compound can modulate the inflammatory cascade at multiple points, including both the transcription of inflammatory enzymes and their subsequent catalytic activity.

Anti-Inflammatory Activity of this compound Analogs

| Compound/Analog | Effect | Target | Source |

|---|---|---|---|

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) | Inhibition of Production | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | nih.gov |

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) | Inhibition of Expression | iNOS, COX-2 | nih.gov |

| 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid | Reduction of Levels | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | ukwms.ac.id |

| Salicylate | Reduction of mRNA Levels | iNOS | nih.gov |

| Salicylate Metabolites (e.g., gentisic acid) | Inhibition of Production | Prostaglandin E2 (PGE2) | nih.gov |

Impact on Microglial Cell Activation and Neuroinflammation

Over-activated microglial cells are implicated in the pathology of numerous neurological diseases. Research into novel anti-inflammatory compounds has explored analogs of this compound for their potential to mitigate neuroinflammation.

One such analog, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, referred to as LX007, has been investigated for its anti-inflammatory effects in lipopolysaccharide (LPS)-activated primary microglial cells. biosynth.com Chronic activation of microglia contributes to neurodegeneration through the release of neurotoxic molecules, including pro-inflammatory cytokines and reactive oxygen species. mdpi.com The study on LX007 demonstrated that the compound could inhibit the inflammatory responses of activated microglia. biosynth.com

The findings indicated that LX007 significantly inhibited the LPS-stimulated production of nitric oxide (NO) and prostaglandin E2 (PGE2). biosynth.com This inhibition was correlated with the downregulation of their respective regulatory genes: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biosynth.com The mechanism of action for LX007 appears to involve the suppression of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in the inflammatory response. biosynth.com By downregulating these pathways, LX007 effectively reduces the expression of pro-inflammatory mediators in LPS-stimulated microglial cells, suggesting its potential as a therapeutic agent for neuroinflammatory diseases. biosynth.com

| Pro-inflammatory Mediator/Pathway | Effect of LX007 Treatment | Reference |

|---|---|---|

| Nitric Oxide (NO) | Inhibited | biosynth.com |

| Prostaglandin E2 (PGE2) | Inhibited | biosynth.com |

| Inducible NO Synthase (iNOS) | Downregulated | biosynth.com |

| Cyclooxygenase-2 (COX-2) | Downregulated | biosynth.com |

| MAPK Activation | Downregulated | biosynth.com |

| NF-κB Activation | Downregulated | biosynth.com |

Enzyme Inhibition Studies and Target Specificity

The structural characteristics of this compound and its analogs suggest their potential as enzyme inhibitors. Research has explored their activity against several viral and human enzymes.

Inhibition of HIV-1 Integrase (Strand Transfer and 3'-Processing)

The human immunodeficiency virus-1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. nih.gov The integration process involves two main catalytic steps: 3'-processing, where the enzyme removes nucleotides from the viral DNA ends, and strand transfer, where it inserts the processed viral DNA into the host chromosome. nih.govnih.gov Inhibitors that block the strand transfer step (INSTIs) are important components of current HIV-1 treatment regimens. nih.gov

While direct studies on this compound as an HIV-1 integrase inhibitor are not prominent, the broader class of hydroxylated aromatic compounds has shown inhibitory activity. nih.gov For instance, analogs of caffeic acid phenethyl ester (CAPE), which contain phenolic moieties, have been investigated as HIV-1 integrase inhibitors. nih.gov These compounds' inhibitory potency is influenced by features such as ring substitution and the conformation of the phenyl ring. nih.gov The binding site for these types of compounds is suggested to be within the central catalytic core of the enzyme. nih.gov The development of effective INSTIs often involves a polycyclic core with a halobenzyl group that interacts with the viral DNA. nih.gov The presence of halogen atoms (bromo and chloro) and a hydroxylated benzoic acid structure in the title compound aligns with general structural features known to be relevant for interaction with biological enzyme targets, though specific efficacy against HIV-1 integrase requires direct investigation.

Modulation of Sodium-Glucose Cotransporter 2 (SGLT2) Activity

Sodium-glucose cotransporter 2 (SGLT2) inhibitors represent a class of drugs used in the management of type 2 diabetes. nih.gov These agents work by reducing renal glucose reabsorption, thereby increasing its excretion in the urine. google.com The chemical structures of many SGLT2 inhibitors feature halogenated phenyl groups.

A key intermediate in the synthesis of a novel class of cyclopropane-bearing SGLT2 inhibitors is a compound containing a 5-bromo-2-chlorophenyl group: 1-(5-Bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane. nih.gov This highlights the relevance of the 5-bromo-2-chlorophenyl moiety in the design of molecules targeting SGLT2. The widely used SGLT2 inhibitor, Dapagliflozin, is synthesized from intermediates such as 5-bromo-2-chloro-4'-ethoxydiphenylmethane. google.com The consistent use of this bromo-chloro substituted phenyl ring in the development of potent SGLT2 inhibitors suggests its importance for the desired biological activity, although the direct modulatory activity of this compound on SGLT2 has not been specifically detailed. The collective evidence points to the utility of this substitution pattern in creating effective SGLT2-targeting compounds. nih.gov

Exploration of Other Enzyme Targets (e.g., Sirtuin 2)

Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, is primarily located in the cytoplasm and is implicated in various human diseases, including cancer and neurodegenerative disorders. nih.govmdpi.com As such, the development of selective SIRT2 inhibitors is an active area of therapeutic research. nih.gov

The landscape of SIRT2 inhibitors is diverse, with many compounds designed to bind to a ligand-induced, hydrophobic extended pocket. nih.gov While there is no direct evidence of this compound inhibiting SIRT2, related structures have been identified as sirtuin inhibitors. For example, a phenotypic screen identified compounds with substructures derived from 2-hydroxy-1-naphthaldehyde (B42665) as general inhibitors of the sirtuin family, including yeast Sir2p and human SIRT2. harvard.edu Although structurally different from a benzoic acid, this finding indicates that hydroxylated aromatic aldehydes can possess sirtuin inhibitory activity. harvard.edu The development of potent and selective SIRT2 inhibitors often involves complex molecular scaffolds, and further investigation would be needed to determine if simpler structures like halogenated salicylic acids possess any significant activity. nih.govnih.gov

Receptor Modulation and Signaling Pathway Interference

The ability of small molecules to modulate receptor function and interfere with signaling pathways is a cornerstone of pharmacology. Analogs of this compound have been studied in the context of nuclear receptor modulation.

Estrogen Receptor Agonist and Antagonist Activities

The estrogen receptor (ER) is a key target in the treatment of hormone-responsive cancers, such as certain types of breast cancer. nih.gov Compounds that can modulate ER activity, acting as either agonists or antagonists, are of significant interest.

Studies have been conducted on p-hydroxybenzoic acid, the parent compound of the parabens and a simpler, non-halogenated analog of this compound. Research has shown that p-hydroxybenzoic acid possesses estrogenic activity in human breast cancer cell lines. nih.gov It was found to displace estradiol (B170435) from the estrogen receptor in MCF7 cells and increase the expression of an estrogen-responsive reporter gene, an effect that could be blocked by the anti-estrogen ICI 182,780. nih.gov Furthermore, p-hydroxybenzoic acid was shown to promote the proliferation of MCF7 and ZR-75-1 human breast cancer cell lines. nih.gov

Another study confirmed that 4-hydroxy-benzoic acid, isolated from Acer tegmentosum, promoted the proliferation of ER-positive MCF-7 cells. mdpi.comnih.gov This effect was linked to the activation of ERα and its downstream signaling pathways, including ERK, PI3K, and AKT. mdpi.comnih.gov These findings establish that the hydroxybenzoic acid scaffold can act as an ER agonist. The introduction of bromo and chloro substituents on this scaffold, as in this compound, would be expected to modify its electronic properties and steric profile, which could in turn alter its binding affinity and functional activity at the estrogen receptor. However, specific studies detailing the agonist or antagonist activities of the halogenated derivative itself are required to confirm its precise effects on ER signaling.

Interactions with Other Nuclear Receptors and Signaling Cascades

Analogs of this compound, particularly those belonging to the salicylanilide class, have demonstrated significant interactions with key signaling cascades implicated in cell proliferation and survival. A notable example is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Niclosamide, a salicylanilide derivative, and its analogs are recognized as potent inhibitors of STAT3 signaling. nih.govnih.gov The activation of STAT3 is a critical step in the signaling cascade initiated by various cytokines and growth factors. It involves phosphorylation, dimerization, and translocation to the nucleus, where it functions as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.

Studies have shown that niclosamide and its analogs can effectively block the phosphorylation of STAT3 at tyrosine 705, a crucial step for its activation. mdpi.com This inhibition of STAT3 phosphorylation prevents its nuclear translocation and subsequent transactivation of target genes. For instance, in ovarian cancer cells, niclosamide demonstrated a dose-dependent inhibition of phosphorylated STAT3. nih.gov This inhibitory action on the STAT3 pathway is a key mechanism contributing to the antiproliferative effects of these compounds.

Some salicylanilide derivatives have been specifically investigated for their ability to suppress STAT3 activity. For example, N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide (B126) has been reported to potently inhibit both the activation and transcriptional function of STAT3 in A549 lung cancer cells. nih.gov The targeted inhibition of the STAT3 pathway by these analogs underscores their potential as modulators of cellular signaling.

Table 1: Inhibition of STAT3 Signaling by Salicylanilide Analogs

| Compound | Cell Line | Effect | Reference |

| Niclosamide | Ovarian Cancer Cells | Dose-dependent inhibition of STAT3 phosphorylation | nih.gov |

| Niclosamide Analogs | Ovarian Cancer Cells | Decreased expression of proteins in the STAT3 pathway | nih.gov |

| N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide | A549 (Lung Cancer) | Potent inhibition of STAT3 activation and transcriptional function | nih.gov |

Metabolic Interventions and Biochemical Pathways

Halogenated benzoic acids, including compounds structurally related to this compound, are subject to microbial biotransformation. Microorganisms in various environments, such as soil and sediment, have demonstrated the ability to degrade these compounds. The degradation pathways often involve dehalogenation as a critical initial step. nih.govjbarbiomed.comasm.org

The biotransformation of chlorobenzoic acids can proceed under both aerobic and anaerobic conditions. jbarbiomed.com Under aerobic conditions, the degradation of 4-chlorobenzoic acid by certain bacterial strains, such as Cupriavidus sp. strain SK-3 and Arthrobacter sp., has been shown to initiate with a hydrolytic dehalogenation, yielding 4-hydroxybenzoic acid. nih.govasm.org This intermediate is then further metabolized, often via protocatechuic acid and the β-ketoadipate pathway. nih.gov

The degradation of 3-chlorobenzoic acid can also be initiated by dioxygenase enzymes, leading to the formation of chlorocatechols. researchgate.net The specific degradation pathway is dependent on the microbial species and the position of the halogen substituents on the benzoic acid ring. For instance, denitrifying consortia have shown the ability to utilize 3- and 4-chlorobenzoate, as well as the corresponding brominated and iodinated benzoic acids, with the removal of the halogen being a key metabolic step.

While direct studies on the biotransformation of this compound are limited, the existing research on related halogenated benzoic acids suggests that it can potentially serve as a substrate for microbial degradation, likely undergoing dehalogenation and subsequent ring cleavage as part of its biotransformation.

Salicylates, the parent class of compounds to which this compound belongs, have been shown to modulate lipid metabolism in preclinical models. These effects are often mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov

In rodent models, treatment with salicylates has been observed to reduce circulating free fatty acids and triglycerides. nih.gov This is consistent with the inhibitory effects of salicylate on lipolysis in adipose tissue and fatty acid synthesis in the liver. The activation of AMPK by salicylate in hepatocytes leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This, in turn, reduces the levels of malonyl-CoA, relieving the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promoting fatty acid oxidation. nih.gov

Furthermore, salicylate has been shown to prevent fat-induced insulin (B600854) resistance in rats. nih.govjci.org Lipid infusion in these models typically leads to insulin resistance in skeletal muscle. However, pretreatment with salicylate prevents this effect, suggesting a protective role against the detrimental metabolic consequences of excess fatty acids. While direct studies on this compound are not available, the known effects of salicylates on lipid metabolism provide a basis for its potential role in modulating these pathways.

Antineoplastic and Apoptotic Potentials of Related Compounds

Analogs of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a significant contributor to their antineoplastic potential.

Salicylanilides, a class of compounds that includes analogs of the subject compound, have been shown to induce apoptosis. For instance, certain salicylanilide derivatives have been reported to lead to tumor apoptosis and growth inhibition. nih.gov

Research on other hydroxybenzoic acid derivatives has also highlighted their apoptosis-inducing capabilities. For example, some dihydroxybenzoic acid and 4-hydroxybenzoic acid derivatives have been found to inhibit the growth of cancer cells through the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis.

Table 2: Apoptotic Activity of Related Hydroxybenzoic Acid Derivatives

| Compound Class | Cell Line(s) | Mechanism of Apoptosis | Reference |

| Salicylanilide Derivatives | Cancer Cells | Not specified | nih.gov |

| Dihydroxybenzoic Acid Derivatives | Cancer Cells | ROS induction, Caspase-3 mediated | mdpi.com |

| 4-Hydroxybenzoic Acid Derivatives | Cancer Cells | ROS induction, Caspase-3 mediated | mdpi.com |

A significant mechanism contributing to the antineoplastic activity of certain analogs of this compound is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin a key target for anticancer drugs.

Salicylanilide derivatives have been identified as inhibitors of tubulin polymerization. nih.gov These compounds can bind to the colchicine (B1669291) binding site on tubulin, preventing its polymerization into microtubules. nih.gov This disruption of the microtubule network leads to mitotic arrest and subsequent cell death. For example, a specific salicylanilide, compound 6 in a referenced study, was found to inhibit tubulin polymerization with an IC50 value of 3.9 µM. nih.gov

Combretastatin A-4 is a natural product known for its potent tubulin polymerization inhibitory activity, and many of its analogs have been synthesized and evaluated for their anticancer effects. nih.govmdpi.comnih.govbenthamdirect.com These analogs often feature structural motifs that facilitate binding to the colchicine site of tubulin.

The inhibitory concentration (IC50) for tubulin polymerization is a key measure of the potency of these compounds.

Table 3: Inhibition of Tubulin Polymerization by Related Compounds

| Compound Class | Compound Example | IC50 (Tubulin Polymerization) | Reference |

| Salicylanilides | Compound 6 | 3.9 µM | nih.gov |

| Combretastatin Analogs | C-13 | 63 ± 27 μM | acs.org |

| Dihydropyridines | Compound 4c | 17 ± 0.3 μM | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Efficacy

The biological efficacy of this compound and its analogs is intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies are crucial in elucidating the molecular features that govern their biological activities, providing a roadmap for the design of more potent and selective therapeutic agents. These studies systematically investigate how modifications to the molecule's scaffold, including the nature and position of substituents, influence its interaction with biological targets.

Influence of Halogen Substituent Position and Nature on Bioactivity

The presence and positioning of halogen atoms on the salicylic acid scaffold play a pivotal role in modulating the biological activity of these compounds. Halogenation can significantly alter the physicochemical properties of the molecule, such as lipophilicity, electronic distribution, and steric hindrance, which in turn affects its absorption, distribution, metabolism, excretion, and target binding affinity.

Research on halogenated salicylanilides has demonstrated that these compounds are effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. google.com The introduction of halogen atoms is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of a drug. nih.gov Studies on halogenated compounds have shown that they can exhibit significant antimicrobial and antibiofilm properties. mdpi.com For instance, the antibacterial activity of certain flavonoids was found to increase in an ascending order from fluorine to iodine, suggesting that the size of the halogen atom may be a more critical factor than polarity or electronic effects in determining potency. nih.govresearchgate.net

In the context of salicylic acid derivatives, the position of halogenation is critical. Studies on various ring-substituted salicylanilides have indicated that the anti-algal activity is dependent on both the lipophilicity and the electronic parameter (σ) of the substituent. mdpi.com Specifically for antibacterial activity, one study found that the reactivity of salicylic acid derivatives followed the order: 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid. researchgate.netnih.gov This highlights the superior effect of a bromine atom at the 5-position compared to a chlorine atom at the same or different positions. The 3,5-dihalogenation pattern, as seen in this compound, is a common feature in bioactive salicylates. This substitution pattern is thought to enhance activity by increasing the molecule's lipophilicity, thereby facilitating its passage through biological membranes.

The nature of the halogen itself is also a key determinant of activity. While direct SAR studies on this compound are limited, broader research on halogenated organic compounds provides valuable insights. For example, in some classes of compounds, the presence of chlorine atoms has been associated with a decrease in antibacterial activity against certain strains, whereas bromination has been shown to improve inhibitory action. nih.gov The interplay between the size, electronegativity, and lipophilicity of bromine and chlorine at the 3 and 5 positions of the benzoic acid ring likely creates a unique electronic and steric profile that dictates the specific biological activities of this compound.

Table 1: Influence of Halogen Substituents on Antibacterial Activity of Salicylic Acid Analogs

| Compound | Substituent(s) | Relative Antibacterial Activity | Reference |

|---|---|---|---|

| Salicylic acid | None | Baseline | researchgate.netnih.gov |

| 4-chlorosalicylic acid | 4-Cl | Lower than salicylic acid | researchgate.netnih.gov |

| 5-chlorosalicylic acid | 5-Cl | Lower than salicylic acid | researchgate.netnih.gov |

| 5-bromosalicylic acid | 5-Br | Higher than salicylic acid | researchgate.netnih.gov |

| Halogenated Flavonoids | F, Cl, Br, I | Activity increases from F to I | nih.govresearchgate.net |

Role of the Carboxyl and Hydroxyl Groups in Molecular Recognition

The carboxyl (-COOH) and hydroxyl (-OH) groups are fundamental to the biological activity of salicylic acid and its derivatives. These functional groups are positioned ortho to each other, which allows for intramolecular hydrogen bonding and chelation with metal ions, features that are critical for their mechanism of action. mdpi.com

The molecular structure of salicylic acid is largely governed by the ortho disposition of its carboxyl and hydroxyl groups, which confers properties distinct from its meta and para isomers. mdpi.com These groups are known to be involved in binding to biological targets. For instance, the hydroxyl and carboxyl groups of salicylic acid can interact with calcium ions, leading to the disruption of cellular junctions. researchgate.net In its antibacterial role, salicylic acid is thought to permeate the bacterial cell wall and interact with fatty acids in the cell membrane, ultimately disrupting the lipid bilayer. researchgate.net